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Compound of Interest

Compound Name: 3,5-Difluoronitrobenzene

Cat. No.: B045260 Get Quote

3,5-Difluoronitrobenzene is a high-value aromatic compound distinguished by its unique

substitution pattern. The presence of two fluorine atoms and a nitro group on the benzene ring

imparts specific reactivity and physical characteristics that make it a versatile building block in

advanced chemical synthesis.[1] The strong electron-withdrawing nature of both the nitro group

and the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr)

reactions, a cornerstone for constructing complex molecules.[1]

This guide offers a comprehensive exploration of the core physical properties of 3,5-
Difluoronitrobenzene. For researchers, scientists, and drug development professionals, a

deep understanding of these properties is not merely academic; it is fundamental to optimizing

reaction conditions, ensuring purity, developing stable formulations, and guaranteeing safe

handling. From its melting and boiling points that dictate purification strategies to its

spectroscopic fingerprint that confirms its identity, these physical parameters are the

foundational data upon which successful research and development are built. This document

provides not only the data but also the underlying principles and standardized methodologies

for their verification, ensuring both scientific integrity and practical applicability.

Core Physicochemical Properties
The physical state and thermal properties of a compound are critical for its handling,

purification, and application in synthesis. 3,5-Difluoronitrobenzene is a light yellow to orange

clear liquid at room temperature, a characteristic stemming from its relatively low melting point.

[1][2]
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Summary of Physical Constants
The following table consolidates the key physical properties of 3,5-Difluoronitrobenzene,

providing a quick reference for laboratory applications.

Property Value Source(s)

CAS Number 2265-94-3 [2][3]

Molecular Formula C₆H₃F₂NO₂ [1][3]

Molecular Weight 159.09 g/mol [1][3]

Appearance
Light yellow to orange clear

liquid
[2][4]

Melting Point 17-18 °C [1][3]

Boiling Point 176-177 °C (at 760 mmHg) [1][3]

Density 1.407 - 1.43 g/mL (at 20-25 °C) [2][3]

Refractive Index (n²⁰/D) 1.499 - 1.50 [2][3]

Flash Point 73-74 °C (closed cup) [2][3]

Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic data is indispensable for the structural elucidation and purity confirmation of

chemical compounds. The combination of NMR, FTIR, and Mass Spectrometry provides a

detailed and unambiguous identification of 3,5-Difluoronitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's

symmetry. It will feature two distinct signals corresponding to the two types of aromatic

protons. The proton at the C2 position will appear as a triplet, split by the two equivalent

fluorine atoms at the 3 and 5 positions. The two equivalent protons at the C4 and C6
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positions will appear as a doublet of doublets, split by the adjacent fluorine atom and the

proton at C2.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon

environments in the molecule. The carbon atoms directly bonded to fluorine will exhibit large

one-bond carbon-fluorine coupling constants (¹JC-F), a characteristic feature that aids in

signal assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The spectrum of 3,5-Difluoronitrobenzene is characterized by

several key absorption bands:

N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the

nitro group (NO₂) are expected in the regions of 1540-1625 cm⁻¹ and 1360-1400 cm⁻¹,

respectively.[5]

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are

typically observed in the 1000-1300 cm⁻¹ region.[5]

Aromatic C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ range are indicative of the

carbon-carbon stretching vibrations within the aromatic ring.[6]

Aromatic C-H Stretching: The C-H bonds of the benzene ring typically show stretching

vibrations just above 3000 cm⁻¹.[6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues. In electron ionization

(EI) mode, the molecular ion peak (M⁺) for 3,5-Difluoronitrobenzene would be observed at

m/z = 159.09. Common fragmentation patterns for nitroaromatic compounds include the loss of

the nitro group (-NO₂, 46 amu) and the loss of nitric oxide (-NO, 30 amu).[7] Subsequent

fragmentation of the resulting C₆H₃F₂⁺ fragment would also be expected.

Solubility, Safety, and Handling
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Solubility Profile
Based on the principle of "like dissolves like," the polarity of 3,5-Difluoronitrobenzene, an

aromatic nitro compound, dictates its solubility. It is generally insoluble in water but is expected

to be soluble in a wide range of common organic solvents. Data from analogous compounds

like dichloronitrobenzene show good solubility in alcohols (methanol, ethanol), acetone, and

ethyl acetate, with solubility increasing with temperature.[8][9]

Polar Aprotic Solvents: Acetone, Dimethylformamide (DMF), Acetonitrile

Chlorinated Solvents: Dichloromethane, Chloroform

Ethers: Tetrahydrofuran (THF), Diethyl ether

Alcohols: Ethanol, Methanol

Safety and Handling
Proper handling is crucial due to the compound's hazardous properties. It is a combustible

liquid and causes skin and serious eye irritation.[1]

GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat. All handling should be performed in a well-ventilated fume hood.[3]

Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[2]

Recommended storage is between 2-8 °C in a tightly sealed container.[4]

In case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2]

Experimental Determination of Physical Properties:
Protocols and Rationale
The trustworthiness of physical data hinges on the use of standardized, validated

methodologies. This section details the protocols for determining key physical properties,

providing the rationale behind the experimental choices.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b045260?utm_src=pdf-body
https://www.researchgate.net/publication/263982371_Solubility_of_34-Dichloronitrobenzene_in_Methanol_Ethanol_and_Liquid_Mixtures_Methanol_Water_Ethanol_Water_Experimental_Measurement_and_Thermodynamic_Modeling
https://www.researchgate.net/publication/263961938_Solubility_of_Dichloronitrobenzene_in_Eight_Organic_Solvents_from_T_27815_to_30315_K_Measurement_and_Thermodynamic_Modeling
https://store.astm.org/e0324-16.html
https://store.astm.org/e0324-99.html
https://store.astm.org/e0324-99.html
https://webstore.ansi.org/standards/astm/astme32423
https://vlab.amrita.edu/?sub=1&brch=195&sim=545&cnt=2
https://webstore.ansi.org/standards/astm/astme32423
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Physical Property Verification
The following diagram illustrates a logical workflow for the characterization and purity

verification of a 3,5-Difluoronitrobenzene sample.
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Figure 1. Experimental Workflow for Physicochemical Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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